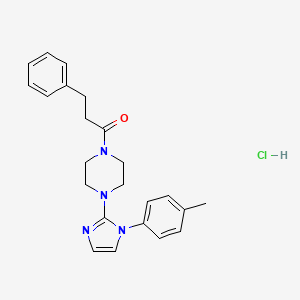

3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is a complex organic molecule with potential applications in various fields The structure consists of a propanone backbone with phenyl and piperazinyl substituents, further functionalized with an imidazolyl group and p-tolyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride typically involves multiple steps:

Step 1: : The p-tolyl imidazole derivative is prepared through a reaction involving p-tolylamine and glyoxal, followed by cyclization.

Step 2: : The p-tolyl imidazole is then reacted with piperazine under appropriate conditions to form the intermediate piperazinyl imidazole compound.

Step 3: : The intermediate compound is subsequently coupled with 3-phenylpropanoyl chloride in the presence of a base like triethylamine, resulting in the final product.

Step 4: : The hydrochloride salt is formed by treating the final compound with hydrochloric acid.

Industrial Production Methods: Industrial production follows the same synthetic route but is optimized for scalability:

Batch or continuous flow reactors are employed to handle large quantities.

Solvents and reagents are recovered and recycled to minimize waste and cost.

Advanced purification techniques such as recrystallization and chromatography ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidation, particularly at the p-tolyl group, forming corresponding aldehyde or carboxylic acid derivatives.

Reduction: : Reduction reactions can target the imidazole ring, potentially leading to a partially or fully hydrogenated product.

Substitution: : The piperazinyl and phenyl groups can undergo electrophilic or nucleophilic substitutions, yielding a variety of derivatives.

Common Reagents and Conditions

Oxidation: : Using reagents like potassium permanganate or chromium trioxide under controlled conditions.

Reduction: : Utilizing hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.

Substitution: : Employing alkyl halides or acyl chlorides under basic or acidic conditions, often with catalysts.

Major Products

Oxidized derivatives such as aldehydes and acids.

Reduced derivatives with altered imidazole saturation.

Substituted compounds with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

Utilized in synthesis research to explore novel reaction pathways.

Acts as a building block for creating more complex molecules.

Biology

Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Functions as a ligand in receptor-binding studies to explore its interaction with biological targets.

Medicine

Potential therapeutic applications in treating infections or inflammatory conditions.

Investigated for its pharmacokinetics and pharmacodynamics profiles to evaluate its efficacy and safety.

Industry

Could be used in the development of specialty chemicals or pharmaceuticals.

Involved in the research of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is linked to its ability to interact with molecular targets:

Molecular Targets: : The compound may bind to specific receptors or enzymes, modulating their activity.

Pathways Involved: : It could inhibit or activate signaling pathways, resulting in observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Compared to other piperazine and imidazole derivatives, 3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is unique due to:

Enhanced Solubility: : The hydrochloride form improves its aqueous solubility.

Structural Complexity:

Similar Compounds

1-(1H-imidazol-2-yl)piperazine

3-phenylpropan-1-one

p-Tolyl imidazole derivatives

Biologische Aktivität

3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various research studies, case reports, and experimental data.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Phenyl Group : Contributes to hydrophobic interactions and potential binding affinity.

- Piperazine Ring : Known for its role in enhancing pharmacological properties.

- Imidazole Moiety : Associated with biological activity, particularly in enzyme inhibition.

Structural Formula

This formula indicates the presence of chlorine, nitrogen, and oxygen atoms, which are crucial for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Enzyme Inhibition : The imidazole ring is known to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The piperazine component may facilitate binding to neurotransmitter receptors, influencing neurological activity.

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies:

Antitumor Activity

Studies have shown that derivatives of imidazole and piperazine can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast cancer cells .

Antimicrobial Properties

Research has indicated that imidazole derivatives possess antimicrobial properties. Compounds with structural similarities have shown effectiveness against bacterial strains, suggesting potential use in treating infections .

Neuropharmacological Effects

The piperazine moiety is often linked to anxiolytic and antidepressant effects. Compounds containing this structure have been shown to interact with serotonin receptors, leading to mood enhancement and anxiety reduction .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

- Case Study 1 : A derivative with a similar piperazine structure demonstrated significant antitumor activity in vitro against human leukemia cells, with an IC50 value of 45 nM.

| Compound Name | IC50 (nM) | Cell Line |

|---|---|---|

| Similar Compound A | 45 | Human Leukemia Cells |

| Similar Compound B | 67 | Breast Cancer Cells |

- Case Study 2 : Another study found that an imidazole-based compound reduced bacterial growth by 70% against Staphylococcus aureus at a concentration of 10 µg/mL.

In Vitro Studies

In vitro assays have been conducted to assess the compound's cytotoxicity and mechanism of action:

- Cytotoxicity Assays : Various concentrations were tested on cancer cell lines, revealing dose-dependent effects.

- Mechanistic Studies : Further investigations into apoptosis pathways indicated that the compound triggers caspase activation in cancer cells.

In Vivo Studies

Animal models have also been used to evaluate the pharmacokinetics and therapeutic potential:

- Pharmacokinetics : Studies showed rapid absorption with a half-life suitable for therapeutic applications.

| Parameter | Value |

|---|---|

| Bioavailability | 42% |

| Half-life | 4 hours |

Eigenschaften

IUPAC Name |

1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O.ClH/c1-19-7-10-21(11-8-19)27-14-13-24-23(27)26-17-15-25(16-18-26)22(28)12-9-20-5-3-2-4-6-20;/h2-8,10-11,13-14H,9,12,15-18H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSDKVGKBIYYOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)CCC4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.